2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide
Description
Properties
Molecular Formula |
C27H20N2O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(3-methylphenyl)-N-naphthalen-1-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C27H20N2O/c1-18-8-6-11-20(16-18)26-17-23(22-13-4-5-14-25(22)28-26)27(30)29-24-15-7-10-19-9-2-3-12-21(19)24/h2-17H,1H3,(H,29,30) |
InChI Key |
WXBFQDCVNXSWIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinoline-4-carboxylic Acid Intermediates
Quinoline-4-carboxylic acids are often synthesized via cyclocondensation of anilines with β-keto esters or malonic acid derivatives. For example, 2-(3-methylphenyl)quinoline-4-carboxylic acid can be prepared by reacting 3-methylbenzaldehyde with pyruvic acid and 1-naphthylamine under acidic conditions, forming the quinoline core via a Knorr-type mechanism. Alternatively, N-vinylisatins rearranged with amines in ethanol* yield quinoline-4-carboxamides directly, as demonstrated in Pfitzinger-like reactions.
Amide Bond Formation
The critical amide bond is formed by coupling the acid chloride of 2-(3-methylphenyl)quinoline-4-carboxylic acid with naphthalen-1-ylamine. In a representative procedure, the acid is treated with thionyl chloride (SOCl₂) in dry toluene at 100–110°C for 4–6 hours to generate the acyl chloride. Subsequent reaction with naphthalen-1-ylamine in acetone, using potassium carbonate as a base, affords the target carboxamide in moderate yields (45–60%). Challenges include steric hindrance from the 3-methylphenyl group, which can reduce coupling efficiency, necessitating excess reagents or prolonged reaction times.
Modified Pfitzinger Reaction for Direct Assembly
A more streamlined approach leverages the Pfitzinger reaction, which constructs the quinoline ring and introduces the carboxamide group in a single step. This method involves the rearrangement of N-vinylisatins* in the presence of amines, as reported by Chemistry Europe.
Reaction Mechanism and Optimization
The reaction begins with the base-induced cleavage of N-vinylisatin to form an isatin-derived enolate, which undergoes cyclization with the amine (naphthalen-1-ylamine) to yield the quinoline-4-carboxamide. Key advantages include:
-
Solvent-free conditions : Heating the reactants in ethanol at 80°C for 12–24 hours avoids hazardous solvents.
-
Functional group tolerance : The 3-methylphenyl substituent is introduced via the choice of substituted isatin precursors.
Yields for analogous compounds range from 50–70%, though sterically hindered substrates like 3-methylphenyl may require higher temperatures (100°C) or catalytic additives.
Multicomponent One-Pot Synthesis
Recent advances employ multicomponent reactions (MCRs) to assemble the quinoline core and amide functionality concurrently. A notable example utilizes Fe₃O₄@SiO₂@urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst.
Catalytic Procedure and Scope
In this method, 3-methylbenzaldehyde, pyruvic acid, and naphthalen-1-ylamine are heated at 80°C under solvent-free conditions with 10 mg of the nanocatalyst. The reaction proceeds via:
-
Formation of an imine intermediate between the aldehyde and amine.
-
Nucleophilic attack by the enolized pyruvic acid.
-
Cyclization and dehydration to form the quinoline scaffold.
The catalyst is reused five times with minimal loss in activity, achieving yields of 75–85% for related quinoline-4-carboxamides.
Transition-Metal-Catalyzed Coupling Reactions
Copper-catalyzed methods offer regioselective control for introducing aromatic substituents. A protocol adapted from benzoquinoline syntheses involves CuI-mediated coupling of halogenated quinolines with naphthalen-1-ylamine.
Stepwise Functionalization
-
2,4-Dichloroquinoline is reacted with naphthalen-1-ylamine in dimethyl sulfoxide (DMSO) at 120°C, selectively substituting the 4-chloro position to form 4-chloro-N-(naphthalen-1-yl)quinolin-2-amine.
-
Suzuki-Miyaura coupling introduces the 3-methylphenyl group at the 2-position using Pd(PPh₃)₄ and 3-methylphenylboronic acid.
This method achieves 60–65% overall yield but requires stringent anhydrous conditions and expensive palladium catalysts.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 3-methylphenyl group impedes both cyclization and coupling steps. Strategies to address this include:
Chemical Reactions Analysis
Condensation Reactions
The synthesis of 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide often involves condensation reactions between naphthalen-1-ylamine and quinoline derivatives. For example:
-
Copper(I) iodide (CuI)-catalyzed reactions facilitate the formation of substituted amines, which can cyclize with carboxylic acids to form complex heterocycles .
-
Polyphosphoric acid (PPA) is used as a catalyst for cyclization steps, enabling the formation of polycyclic aromatic systems .
Amide Hydrolysis
The carboxamide group at the 4-position can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacological profile.
Anomeric Oxidation
In catalytic systems, the compound may participate in anomeric oxidation , leading to cyclization and dehydration steps. For example:
-
Imine formation : Nucleophilic attack by naphthylamine on activated benzaldehyde derivatives.
-
Enol addition : Pyruvic acid enolates react with imine intermediates.
-
Aromatization : Hydride transfer facilitated by catalysts like Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride .
Reusable Magnetic Nanoparticle Catalysts
The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst demonstrates:
Metal-Catalyzed Cyclization
Copper(I) iodide (CuI) enables Ullmann-type coupling reactions, facilitating the formation of substituted amines critical for subsequent cyclization steps .
Multi-Component Reactions
A three-component domino reaction (e.g., arenediazonium salts + nitriles + bifunctional anilines) can generate quinazoline derivatives under metal-free conditions. While not directly applied to this compound, similar mechanisms may inform synthetic strategies .
Polyphosphoric Acid (PPA)-Mediated Cyclization
PPA acts as both a catalyst and dehydrating agent, enabling the formation of polycyclic aromatic systems. For example:
-
Condensation : Formation of imine intermediates.
Analytical and Structural Insights
-
Crystallography : Provides atomic-level structural data, critical for understanding binding interactions and therapeutic potential.
-
Spectroscopy : Techniques like NMR and mass spectrometry validate product identity and purity.
Scientific Research Applications
2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class, featuring a quinoline core, a bicyclic structure with a benzene ring fused to a pyridine ring. At the 4-position of the quinoline ring, there's a carboxamide functional group along with aromatic substituents that enhance its biological activity and chemical properties.
Potential Applications
2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide and similar quinoline derivatives, have potential applications in several fields:
- Medicinal Chemistry Quinoline derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
- Drug Discovery These compounds are used in developing new therapeutic agents due to their biological activities.
- Material Science They can be employed in synthesizing materials with specific electronic and optical properties.
- Agrochemicals Quinoline derivatives can also be explored as potential agrochemicals.
Interaction studies involving 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide focus on its binding affinity with biological targets. These studies typically employ techniques such as:
- X-ray crystallography
- NMR spectroscopy
- Molecular docking
Research indicates that modifications in substituents can significantly influence these interactions, enhancing activity against targeted pathways.
Related Compounds
Several compounds share structural similarities with 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide. Some examples include:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | 8-Hydroxyquinoline | Antimicrobial, anticancer |
| 5-Methylquinolin-8-ol | 5-Methylquinolin | Antiviral, anti-inflammatory |
| 2-Aminoquinoline | 2-Aminoquinoline | Antimalarial, anticancer |
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to a range of biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural differences among quinoline-4-carboxamide analogs lie in the substituents at the 2-position of the quinoline ring and the amide group. These modifications significantly influence physical-chemical properties and biological activity:
Table 1: Substituent Comparison
- Naphthalene Positional Isomerism : The target compound’s naphthalen-1-yl amide differs from N-(naphthalen-2-yl) analogs () in spatial orientation, which may affect π-π stacking or hydrophobic interactions in biological systems.
- Electron-Donating vs. Withdrawing Groups : The 3-methylphenyl group (electron-donating) contrasts with pyridinyl (electron-withdrawing, ) or chlorophenyl () substituents, altering electronic density and binding affinity.
- Amide Group Diversity : Bulky naphthalenyl amides (target compound) versus smaller groups like thiadiazolyl () or piperazinyl () impact solubility and steric hindrance.
Physical-Chemical Properties
Table 2: Physical-Chemical Data
- Melting Points : Higher melting points in pyridinyl-substituted compounds (e.g., 215–216°C for compound 7, ) suggest stronger crystalline packing compared to alkylated analogs.
- Lipophilicity : The target compound’s logP is anticipated to be similar to Y203-8013 (logP = 6.735) due to aromatic bulk, though the naphthalen-1-yl group may increase hydrophobicity slightly.
Biological Activity
2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives, characterized by a quinoline core structure with a carboxamide functional group. This compound has garnered attention due to its potential biological activities, which include anticancer, antimicrobial, and antiviral properties. The unique combination of substituents in its structure enhances its pharmacological profiles, making it an interesting candidate for further research.
Chemical Structure and Properties
The molecular formula for 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is . Its structure includes a naphthalene moiety and a methylphenyl group, contributing to its electronic properties and steric effects.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| IUPAC Name | 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide |
| Functional Groups | Carboxamide, aromatic rings |
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide have shown promising results in inhibiting tumor growth in various cancer cell lines. The presence of the naphthalene group is believed to enhance cytotoxicity against cancer cells.
Case Study: A study demonstrated that similar quinoline derivatives exhibited IC50 values ranging from 1.61 µg/mL to 2.98 µg/mL against HT29 colorectal cancer cells, indicating potent anticancer activity attributed to their structural features .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. Preliminary studies suggest that 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide may possess activity against both Gram-positive and Gram-negative bacteria.
Research Findings: A comparative analysis showed that related compounds demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Antiviral Activity
Emerging data suggest that quinoline derivatives can act as antiviral agents. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
Example: In vitro studies have indicated that compounds similar to 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide can inhibit the replication of viruses such as the influenza virus and HIV at micromolar concentrations .
Structure-Activity Relationship (SAR)
The biological activity of 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide is significantly influenced by its structural components:
Table 2: SAR Analysis
| Substituent | Effect on Activity |
|---|---|
| Naphthalene group | Enhances cytotoxicity |
| Methyl group on phenyl ring | Increases binding affinity |
| Carboxamide functionality | Essential for biological activity |
Q & A
Q. Table 1. Key Analytical Data for Structural Validation
| Technique | Expected Results for Target Compound | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.08 (d, 1H, quinoline-H), 7.66 (m, 2H, naphthalene-H) | |
| ESI-MS | m/z 390.3 [M+1] (calculated for C₂₇H₂₁N₂O) | |
| Melting Point | 188–189°C (similar to N-(naphthalen-1-ylmethyl) analogs) |
Q. Table 2. Optimization of Synthetic Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temp | 90°C | Maximizes cyclization |
| Catalyst Loading | 5% Pd/C | Reduces byproducts |
| Purification | Ethyl acetate/hexane (3:7) | Purity >95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
